molecular formula C14H15NO4 B599610 Diethyl 1H-indole-2,6-dicarboxylate CAS No. 107516-75-6

Diethyl 1H-indole-2,6-dicarboxylate

Cat. No.: B599610
CAS No.: 107516-75-6
M. Wt: 261.277
InChI Key: ISQYBMUDGXFHAF-UHFFFAOYSA-N
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Description

Diethyl 1H-indole-2,6-dicarboxylate is a chemical compound with the molecular formula C14H15NO4. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 1H-indole-2,6-dicarboxylate can be synthesized through various methods. One common method involves the reaction of indole-2,6-dicarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of diethyl esters .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1H-indole-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diethyl indole-2,6-dicarboxylate derivatives with various functional groups, such as hydroxyl, halogen, nitro, and sulfonyl groups .

Scientific Research Applications

Diethyl 1H-indole-2,6-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Indole derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1H-indole-3,5-dicarboxylate
  • Diethyl 1H-indole-2,3-dicarboxylate
  • Diethyl 1H-indole-2,4-dicarboxylate

Uniqueness

Diethyl 1H-indole-2,6-dicarboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. The position of the carboxylate groups can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .

Properties

IUPAC Name

diethyl 1H-indole-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-13(16)10-6-5-9-7-12(14(17)19-4-2)15-11(9)8-10/h5-8,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQYBMUDGXFHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660512
Record name Diethyl 1H-indole-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107516-75-6
Record name Diethyl 1H-indole-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of diethyl 1H-indole-2,6-dicarboxylate (Intermediate A, 1.9 g, 7.4 mmol), tert-butyl (3-hydroxy-2-methylpropyl)carbamate (2.8 g, 14.8 mmol) and triphenylphosphine (4.9 g, 18.5 mmol) in THF (35 mL) at 0° C. is added diisopropyl azodicarboxylate (3.8 mL, 18.5 mmol). The mixture is stirred for 16 h at room temperature and then the solvent is removed. The residue is filtered through a pad of silica (300 g, 240-400 mesh) using 30% EtOAc in heptane to afford of mixture of the title compound and diethyl 1H-indole-2,6-dicarboxylate (3.2 g) which is used in the next step without further purification.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 4-(3-ethoxy-2,3-dioxopropyl)-3-nitrobenzoate (91 g, 0.29 mol) is suspended in 800 mL of acetic acid and it is heated with stirring to 75° C. Once the solid is dissolved, water (600 mL) is added. Zinc dust (189 g, 2.9 mol) is added carefully in small portions and the reaction temperature is kept below 85° C. The mixture is then stirred vigorously for 1 hour after the addition. EtOAc (1500 mL) is added and the mixture was filtered through Celite. The solid is washed with more EtOAc (1500 mL) and the filtrates are combined, washed twice with water (1500 mL), four times with saturated NaHCO3 (1000 mL), and once with brine (1000 mL). The filtrate is dried (Na2SO4), filtered, and concentrated to afford the crude compound which was recrystallized from toluene to afford the title compound (44.6 g, 58%) as a yellow powder.
Quantity
91 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four
Name
Quantity
189 g
Type
catalyst
Reaction Step Five
Yield
58%

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